Octadec-11-enamide
Description
Octadec-11-enamide, systematically named (11Z)-N-[(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]this compound, is a ceramide belonging to the sphingolipid family. Ceramides are critical structural components of eukaryotic cell membranes and serve as bioactive signaling molecules regulating apoptosis, cell proliferation, and stress responses . This compound is synthesized enzymatically via sphingomyelinase-mediated hydrolysis of sphingomyelin, resulting in an N-acylsphingosine structure. The acyl chain (octadec-11-enoyl) features a Z-configured double bond at position 11, while the sphingosine backbone contains hydroxyl groups at positions 1 and 3 and an E-configured double bond at position 4. These structural attributes influence membrane fluidity and molecular interactions with proteins such as kinases and phosphatases .
Properties
CAS No. |
117654-34-9 |
|---|---|
Molecular Formula |
C18H35NO |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
octadec-11-enamide |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H2,19,20) |
InChI Key |
GCOWPYITHHYBKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method for synthesizing octadec-11-enamide involves the direct amidation of octadecenoic acid with ammonia or an amine under dehydrating conditions.
Oxidative Desaturation: Another approach involves the oxidative desaturation of octadecanamide to introduce the double bond at the 11th position.
Industrial Production Methods: Industrial production of this compound often employs large-scale amidation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Hydrogen gas (H2) with Pd/C
Catalysts: Iron, manganese, palladium on carbon
Major Products:
Epoxides: Formed through oxidation of the double bond
Hydroxylated Products: Resulting from further oxidation
Octadecanamide: Produced via reduction
Scientific Research Applications
Chemistry:
Surfactants: Octadec-11-enamide is used as a surfactant in various formulations due to its ability to reduce surface tension.
Catalysis: It serves as a ligand in certain catalytic reactions, enhancing the efficiency of the process.
Biology:
Cell Signaling: The compound has been studied for its role in cell signaling pathways, particularly in relation to lipid metabolism.
Medicine:
Drug Delivery: this compound is explored for its potential in drug delivery systems, particularly for hydrophobic drugs.
Industry:
Mechanism of Action
Octadec-11-enamide exerts its effects primarily through interaction with lipid membranes and receptors. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ) , influencing lipid metabolism and adipogenesis . The compound binds to the ligand-binding domain of PPARγ, leading to the activation of downstream signaling pathways involved in lipid storage and glucose metabolism.
Comparison with Similar Compounds
Key Observations :
- This compound is distinguished by its amide bond and sphingosine backbone, absent in the carboxylic acid derivatives .
- The E-configuration of the double bond in the oxygenated acid contrasts with the Z-configuration in this compound, affecting molecular packing and biological activity .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
